スルホ-Cy3酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cy3 is a cyanine-containing fluorochrome. It has commonly been conjugated to secondary antibodies for use in immunocytochemistry and immunohistochemistry applications. Cy3 displays excitation/emission maxima of 550/570 nm, respectively.

科学的研究の応用

生体分子研究における蛍光標識

Cy3は、長年、科学的研究における生体分子の蛍光標識として使用されてきたシアニン色素の一種です {svg_1}. タンパク質と核酸の相互作用の研究に特に役立ちます {svg_2} および核酸構造研究 {svg_3}.

フォスター共鳴エネルギー移動(FRET)

Cy3のようなシアニン色素のFRETは、深く研究されており、広く使用されています {svg_4}. これは、生体高分子の構造と力学の研究を含む、ナノスケールでの距離測定に使用できるいくつかのツールの1つです {svg_5}.

光物理特性

Cy3の光物理特性は、広く研究されてきました {svg_6}. 非粘性水溶液では、Cy3は、その構造的特徴により、蛍光効率が低く、励起状態の寿命が短い {svg_7}.

オリゴヌクレオチド合成

Cy3は、オリゴヌクレオチドの合成に使用されてきました {svg_8}. エチニルリンカーによってチミンの5位にCy3を付着させることで、オリゴヌクレオチドFRETシステムの合成が可能になりました {svg_9}.

金属イオンのための比色化学センサー

Cy3のようなスルホシアニン色素は、生物学的および環境的関連性のあるいくつかのカチオンのための比色化学センサーとして評価されてきました {svg_10}.

生体内イメージング

Cy3色素は、生体内の動物のイメージングにも広く使用されています {svg_11}. 細胞および組織の自発蛍光は近赤外帯では小さく、近赤外光の生物組織への浸透深度は大きいため、Cy3色素は複雑な生物系を検出する際に、より高い特異性と感度を提供できます {svg_12}.

作用機序

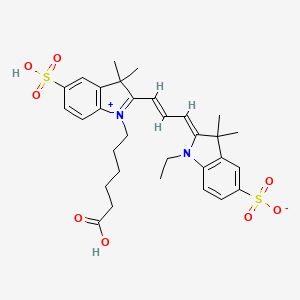

Sulfo-Cy3-acid, also known as 2-(3-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate or Cy3, is a water-soluble and hydrophilic version of the Cyanine3 fluorophore . It is an orange-fluorescent label for proteins and nucleic acids .

Target of Action

The primary targets of Sulfo-Cy3-acid are proteins and nucleic acids . It is used to label these biomolecules for fluorescence imaging and other fluorescence-based biochemical analyses .

Mode of Action

Sulfo-Cy3-acid interacts with its targets (proteins and nucleic acids) through covalent bonding. This interaction results in the labeling of the target molecules, making them detectable under fluorescence microscopy .

Pharmacokinetics

Its water solubility suggests that it could have good bioavailability.

Result of Action

The primary result of Sulfo-Cy3-acid’s action is the fluorescent labeling of proteins and nucleic acids . This allows for the visualization of these biomolecules under fluorescence microscopy, aiding in various research and diagnostic applications .

Action Environment

The action of Sulfo-Cy3-acid is influenced by the environment. For instance, its fluorescence properties can be affected by the viscosity of the medium . Moreover, it is photostable and maintains its fluorescence properties at biologically relevant pHs .

生化学分析

Biochemical Properties

Cy3 interacts with a variety of biomolecules, including peptides, proteins, and oligonucleotides . The nature of these interactions is primarily through the labeling of these molecules, which allows for their detection and analysis in various biochemical reactions .

Cellular Effects

The effects of Cy3 on cells are primarily observed through its role in fluorescence imaging. By labeling various biomolecules within cells, Cy3 allows for the visualization and analysis of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cy3 exerts its effects through its ability to fluoresce when bound to biomolecules. This fluorescence allows for the detection and analysis of these biomolecules, providing insights into their function and interactions .

生物活性

Cy3, a trimethine cyanine dye, is widely utilized in biological research for its fluorescence properties. Its applications span from cellular imaging to molecular biology, particularly in the study of protein dynamics, cellular interactions, and drug delivery systems. This article provides a comprehensive review of the biological activities associated with Cy3, supported by data tables, case studies, and detailed research findings.

Fluorescence Characteristics

Cy3 exhibits strong fluorescence, making it a valuable tool in various imaging techniques. The dye's fluorescence intensity can be influenced by the sequence of nucleotides in DNA when used as a label. For instance, studies have shown that the presence of guanine at the 5' end can enhance Cy3's fluorescence intensity significantly compared to other nucleotides .

Applications in Cellular Imaging

Cy3 is extensively used in fluorescence microscopy to visualize cellular structures and protein localization. Its compatibility with techniques such as fluorescence in situ hybridization (FISH) and immunohistochemistry (IHC) allows for simultaneous detection of multiple targets within cells, providing insights into complex biological processes .

| Application | Description |

|---|---|

| Fluorescence Microscopy | Visualizes cellular structures and molecular interactions. |

| FISH | Detects specific nucleic acids within cells or tissues. |

| IHC | Analyzes protein expression in tissue samples. |

Mitochondrial Targeting

Recent research has highlighted Cy3's role as a vector for targeted drug delivery to mitochondria. Studies demonstrated that Cy3 conjugated with cytotoxic agents exhibited enhanced cytotoxicity in cancer cells compared to non-cancerous cells. For example, the EC50 values for Cy3-KLA (a conjugate with a cytotoxic peptide) were significantly lower in cancer cell lines (4.0 μM) than in non-cancerous lines (11.1 μM), indicating a preferential toxicity towards cancer cells .

Cy3's mechanism involves its ability to localize within mitochondria effectively. When conjugated with bioactive molecules, it enhances their delivery and efficacy. Research indicates that covalent linkage of Cy3 to cytotoxic agents can increase their potency by up to 1000-fold compared to their unconjugated forms . This enhanced activity is attributed to improved cellular uptake and targeted delivery.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects of Cy3 conjugates on HeLa cells revealed that while Cy3 alone has an EC50 of 26 μM, its conjugates showed significantly lower EC50 values, demonstrating increased effectiveness . The results are summarized in the table below:

| Compound | EC50 (μM) | Cell Type |

|---|---|---|

| Cy3 | 26 | HeLa |

| Cy3-KLA | 4 | HeLa |

| Cy3-CPT | 0.8 | HeLa |

| CPT | 85 | HeLa |

Impact on Membrane Proteins

Cy3's interaction with membrane proteins has been studied using advanced simulation techniques. The findings suggest that Cy3 can influence the structure and dynamics of membrane proteins depending on its position relative to the lipid bilayer. This effect is crucial for experiments involving fluorescently labeled membrane proteins as it may alter their functional properties .

Summary of Membrane Studies

Research indicates that spontaneous membrane insertion of Cy3 occurs predominantly in certain lipid environments, which can affect protein labeling outcomes . Understanding these interactions is vital for designing experiments that utilize Cy3-labeled proteins.

特性

CAS番号 |

146368-13-0 |

|---|---|

分子式 |

C31H38N2O8S2 |

分子量 |

630.8 g/mol |

IUPAC名 |

(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C31H38N2O8S2/c1-6-32-25-16-14-21(42(36,37)38)19-23(25)30(2,3)27(32)11-10-12-28-31(4,5)24-20-22(43(39,40)41)15-17-26(24)33(28)18-9-7-8-13-29(34)35/h10-12,14-17,19-20H,6-9,13,18H2,1-5H3,(H2-,34,35,36,37,38,39,40,41) |

InChIキー |

YDNYBBRGPORVRT-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

異性体SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

正規SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

純度 |

97%min |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cyanine 3 (Cy3) is a fluorescent dye widely used as a label in biological research. Its mechanism of action doesn't involve a direct "target" in the traditional pharmacological sense. Instead, Cy3 exerts its utility through its ability to:

ANone:

- Absorption maximum (λabs,max): Typically around 550 nm in aqueous solution, but can vary slightly depending on the solvent, conjugation state, and local environment. For example, Cy3 encapsulated in calcium phosphate nanoparticles showed an absorption maximum similar to the free dye [].

A: Cy3 is a fluorescent dye and does not inherently possess catalytic properties. Its primary function is as a label or probe in biological research. While some studies have explored the photocatalytic reactions of Cy3 with proteins upon prolonged illumination, these reactions are generally considered undesirable side effects rather than intended catalytic applications [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。